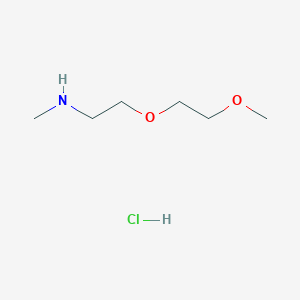
2-(2-Methoxyethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxyethoxy group attached to an amine, which is further complexed with hydrogen chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) typically involves the reaction of 2-(2-methoxyethoxy)ethanol with N-methylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including crystallization and filtration, are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The amine group can interact with various receptors or enzymes, modulating their function and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethoxy)-2-azidoethane
- 1-(2-(2-Methoxyethoxy)ethoxy)-2-azidoethane
- 2-(2-Methoxyethoxy)ethanol
Uniqueness
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Properties
CAS No. |
873196-27-1 |
|---|---|
Molecular Formula |
C6H16ClNO2 |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-3-4-9-6-5-8-2;/h7H,3-6H2,1-2H3;1H |
InChI Key |
MHIMQFQQHPREDW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















